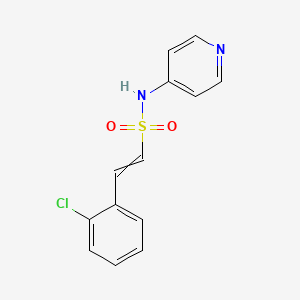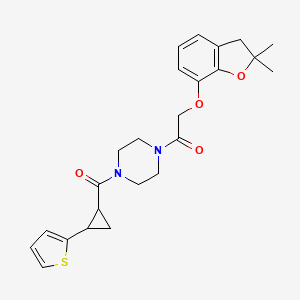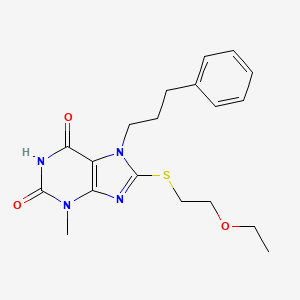![molecular formula C24H17ClN4O3 B2559165 4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one CAS No. 1291842-75-5](/img/structure/B2559165.png)
4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a phthalazinone, an oxadiazole, and a chlorophenyl group. These groups are common in many pharmaceutical compounds due to their ability to interact with biological targets .
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of multiple ring systems. The oxadiazole and phthalazinone rings may participate in pi-pi stacking interactions, which could influence its binding to biological targets .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the oxadiazole ring is typically resistant to hydrolysis and reduction, making it stable in biological environments .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the chlorophenyl group could increase its lipophilicity, influencing its solubility and permeability .Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : This compound and its derivatives are typically synthesized through various chemical reactions, including the treatment with primary amines, aromatic aldehydes, and carboxylic acids in the presence of catalysts like cerium(IV) ammonium nitrate (Bektaş et al., 2007).
- Structural Characterization : These compounds are characterized using techniques such as IR, NMR, MS, and elemental analysis, which help in determining their molecular structures and confirming their synthesis (El-Hashash et al., 2012).
Biological Applications
- Antimicrobial Activity : Many studies have reported the antimicrobial properties of these derivatives. They have shown activity against various microorganisms, including bacteria and fungi (Behalo, 2016).
- Anticancer Properties : Certain derivatives have been evaluated for their anticancer activity against various cancer cell lines, showing moderate to excellent activity in some cases (Ravinaik et al., 2021).
- Hypocholesterolemic Activities : Some derivatives have shown significant hypocholesterolemic activities, making them potential candidates for the development of cholesterol-lowering drugs (Yurugi et al., 1973).
Material Science Applications
- Polymer Synthesis : Derivatives of this compound have been used in synthesizing polymers with high thermal stability and electrical insulating properties, useful in various industrial applications (Hamciuc et al., 2008).
Pharmacological Applications
- Anti-inflammatory Properties : Certain derivatives have shown promising anti-inflammatory activity, which could be beneficial in developing new anti-inflammatory drugs (Abd el-Samii, 1992).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as oxadiazoles, have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . The specific target of action would depend on the exact structure and functional groups present in the compound.
Mode of Action
The mode of action of such compounds could involve interactions with various enzymes or receptors in the body. For example, some compounds might inhibit the activity of certain enzymes, leading to a decrease in the production of specific molecules .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target of action. For instance, if the compound acts as an antioxidant, it might help neutralize harmful free radicals and reactive oxygen species in the body .
properties
IUPAC Name |
4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN4O3/c1-2-31-18-12-10-17(11-13-18)29-24(30)20-9-4-3-8-19(20)21(27-29)23-26-22(28-32-23)15-6-5-7-16(25)14-15/h3-14H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPDHJGZGKGHKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide](/img/structure/B2559082.png)
![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2559084.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-fluoropyridin-4-yl)methanone](/img/structure/B2559085.png)

![ethyl 3-[(3-chloro-2-methylphenyl)carbamothioylamino]-1H-indole-2-carboxylate](/img/structure/B2559089.png)



![5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B2559095.png)

![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2559100.png)


